molecular formula C17H23N5O3 B5507274 2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5507274
M. Wt: 345.4 g/mol
InChI Key: LUUSCBQVVFTPCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole and morpholine derivatives often involves multi-step reactions starting from basic aryl or alkyl halides, esters, or acids. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share a similar structural motif, includes steps like esterification, conversion to hydrazides, and subsequent cyclization to form the desired heterocyclic core. This process is usually facilitated by catalysts such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of the 1,2,4-triazole ring, which is known for its versatile pharmacophore due to the nitrogen atoms' electronic properties. NMR and IR spectroscopy, along with mass spectrometry, are commonly employed techniques for structural elucidation. These methods provide detailed information on the molecular framework and substitution patterns essential for understanding the compound's chemical behavior (Panchal & Patel, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the triazole ring or the morpholine moiety, allowing for further functionalization or participation in bioactive interactions. Their reactivity with amines, aldehydes, and hydrazines can lead to a variety of derivatives with potential pharmacological activities. The presence of substituents on the triazole ring or the morpholine nitrogen can significantly influence these reactions, offering a pathway to diverse chemical entities (Mustafa et al., 1964).

Scientific Research Applications

Pharmacological Potential

Compounds with 1,2,4-triazole and morpholine structures have been widely investigated for their pharmacological properties. For instance, triazole derivatives have shown promising results as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001). Similarly, morpholine derivatives have been identified as potent antifungal agents, particularly against Candida species, suggesting their utility in developing new antifungal therapies (Bardiot et al., 2015).

Antimicrobial Activity

Research on derivatives of oxazoline and triazole has revealed significant antimicrobial properties. For example, 1,3,4-oxadiazole compounds, structurally similar to the triazole moiety, have demonstrated activity against various microbial species, highlighting their potential as a basis for new antimicrobial agents (Gul et al., 2017).

Anticancer Properties

The incorporation of morpholine and triazole structures into compounds has also been explored for anticancer applications. A study described the synthesis and characterization of a quinazolinone-based derivative, showcasing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy (Riadi et al., 2021).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, which share structural features with the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research indicates the potential of such compounds in the development of new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).

properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-14-19-22(15-5-3-2-4-6-15)17(24)21(14)13-16(23)18-7-8-20-9-11-25-12-10-20/h2-6H,7-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSCBQVVFTPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)NCCN2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide

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